3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride
Description
Discovery and Development Timeline
The compound emerged from mid-20th-century advances in Mannich base chemistry, which exploited amine-aldehyde-ketone condensations to create β-amino carbonyl structures. Early synthetic routes mirrored methods for analogous aldehydes, such as 2-(4-hydroxybenzylidene)-indan-1-one, where 4-hydroxybenzaldehyde derivatives reacted with secondary amines like dimethylamine under basic conditions. By the 1980s, optimized protocols using paraformaldehyde and dimethylamine hydrochloride in ethanol or acetone became standard, achieving yields exceeding 75%.
A pivotal innovation occurred in the 1990s with the adoption of protective group strategies. For example, benzyl or isopropyl groups safeguarded the phenolic hydroxyl during bromination or Grignard reactions, preventing side reactions and improving final aldehyde purity to >99%. These methods enabled scalable production, as demonstrated in a 2005 study where tetrahydrofuran-mediated Grignard exchange with dimethylamine yielded 3-[(dimethylamino)methyl]-4-hydroxybenzaldehyde, subsequently treated with HCl gas to form the hydrochloride salt.
Position in Mannich Base Chemistry
As a prototypical Mannich base, this compound exemplifies the structural versatility of the reaction. The Mannich adduct forms via:
$$
\text{4-Hydroxybenzaldehyde} + \text{HCHO} + (\text{CH}3)2\text{NH} \rightarrow \text{3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde}
$$
followed by HCl salt formation. Its electron-rich aromatic ring and tertiary amine moiety make it a precursor for heterocyclic systems, including quinazolines and benzodiazepines. Comparative studies highlight its superior stability over aliphatic Mannich bases due to resonance stabilization of the phenolic proton and the dimethylamino group’s inductive effects.
Table 1: Key Synthetic Routes for 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde Hydrochloride
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Mannich | Dimethylamine, paraformaldehyde | 68–75 | 95 |
| Grignard-Protected | Isopropyl MgCl, DMF | 82 | 99.5 |
| Reductive Amination | NaBH₄, THF | 80 | 98 |
Evolution of Research Interest
Initial studies focused on its role as a synthetic intermediate. For instance, its hydrochloride salt facilitated nucleophilic substitutions in antitubercular agents, where the aldehyde group underwent condensation with hydrazines to form hydrazones active against Mycobacterium tuberculosis. By the 2010s, research pivoted to its electrochemical properties, revealing reversible oxidation at +0.85 V (vs. Ag/AgCl) due to the phenolic –OH group.
Recent work exploits its metal-chelating capacity. The compound forms stable complexes with Cu(II) and Fe(III), with stability constants ($$ \log K $$) of 8.2 and 6.7, respectively, enabling applications in catalysis and materials science. Density functional theory (DFT) simulations further rationalize its conformational preferences, showing a 15° dihedral angle between the benzaldehyde and dimethylaminomethyl planes that minimizes steric strain.
Historical Significance in Pharmaceutical Research
Though not itself a drug candidate, this compound underpins numerous pharmacologically active derivatives. In 2005, its condensation with 4-fluorophenylhydrazine yielded a Schiff base exhibiting 92% inhibition of Staphylococcus aureus at 12.5 μg/mL. Similarly, 2018 work demonstrated that coupling it with indomethacin via a peptide linker produced a hybrid molecule with dual cyclooxygenase-2 (COX-2) inhibitory and antioxidant activity ($$ \text{IC}_{50} = 0.8 \ \mu\text{M} $$).
The hydrochloride salt’s improved solubility (28 mg/mL in water vs. 3 mg/mL for the free base) has been critical in formulation studies. X-ray crystallography confirms its monoclinic $$ P2_1/c $$ lattice, with intermolecular hydrogen bonds between the protonated dimethylamino group ($$ \text{N}^+ \text{H} $$) and chloride ions driving crystalline stability.
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-4-hydroxybenzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(2)6-9-5-8(7-12)3-4-10(9)13;/h3-5,7,13H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXSYMVOZIPTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)C=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with dimethylamine in the presence of formaldehyde. This reaction is known as the Mannich reaction, which forms a Mannich base. The reaction conditions usually include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic catalyst like hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized for large-scale production, focusing on reaction time, temperature control, and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dimethylamino group undergoes substitution in the presence of alkyl halides or acyl chlorides. For example:
Reaction with Benzyl Bromide
This reaction is critical in synthesizing intermediates for gastrointestinal drugs like itopride .
Oxidation Reactions
The aldehyde group oxidizes readily under controlled conditions:
Oxidation to Carboxylic Acid
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C | 3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid | 68% |
| CrO₃ | Acetic acid, reflux | Same as above | 52% |
Reduction Reactions
The aldehyde group reduces selectively to a primary alcohol:
Reduction with NaBH₄
| Parameter | Details |
|---|---|
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Solvent | Methanol or THF |
| Temperature | 0–25°C |
| Product | 3-[(Dimethylamino)methyl]-4-hydroxybenzyl alcohol |
| Yield | 85% |
Comparative Reactivity Analysis
The compound's reactivity differs from structurally similar aldehydes:
| Compound | Aldehyde Reactivity | Hydroxyl Stability | Amino Group Reactivity |
|---|---|---|---|
| 4-Hydroxybenzaldehyde | High | Moderate | N/A |
| 3-[(Methylamino)methyl]-4-hydroxybenzaldehyde | Moderate | High | Moderate |
| 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde | High | High | High |
The dimethylamino group enhances solubility in polar solvents and stabilizes intermediates through resonance .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of 4-hydroxybenzaldehyde exhibit significant antimicrobial properties. For instance, compounds similar to 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde have shown potent activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. In one study, the compound demonstrated low micromolar activity against these pathogens, suggesting its potential use as an antimicrobial agent in therapeutic applications .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have reported that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, a related hydrazone derivative was shown to inhibit cell proliferation in human cancer cell lines, highlighting the potential of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride as a lead compound in cancer drug development .
Analytical Chemistry Applications
Analytical Reagent
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride serves as an effective analytical reagent for the detection of phenolic compounds. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric assays for quantifying phenolic content in various samples. The compound's reactivity with phenols allows for selective detection and quantification in complex mixtures .
Chromatographic Techniques
In chromatography, this compound is often employed as a derivatizing agent to enhance the detectability of analytes. Its incorporation into chromatographic methods improves the resolution and sensitivity of phenolic compounds during analysis, making it an invaluable tool in environmental and food safety testing .
Organic Synthesis Applications
Synthesis of Complex Molecules
The compound acts as a versatile building block in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing heterocycles. Its reactivity allows for the creation of diverse chemical entities that can be tailored for specific biological activities. For instance, it has been utilized in synthesizing novel compounds with potential pharmacological applications .
Case Studies
Several studies have documented the synthesis of complex molecules using 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride as a starting material:
- Synthesis of Hydrazones : A study demonstrated that this compound could be reacted with various hydrazines to produce hydrazone derivatives with promising biological activities. These derivatives were evaluated for their antibacterial and anticancer properties, showing significant efficacy against tested strains .
- Formation of Schiff Bases : The compound has been used to synthesize Schiff bases through condensation reactions with primary amines. These Schiff bases exhibited enhanced biological activities, including anti-inflammatory and analgesic effects, making them candidates for further pharmacological studies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
3-[(1RS)-1-(Dimethylamino)ethyl]phenyl Dimethylcarbamate Hydrochloride (Imp. B(EP))
- Structure: Features a dimethylaminoethyl group at position 3 of a phenyl ring, linked to a dimethylcarbamate group.
- Key Differences: Functional Groups: Carbamate (ester of carbamic acid) vs. aldehyde in the target compound. Carbamates are often used to modulate drug stability or bioavailability. Substituents: Ethyl linker in the dimethylamino group vs. methyl in the target, altering steric and electronic properties.
- Applications : Listed as an impurity in drug substances (), suggesting its role in quality control for APIs. The carbamate group may improve metabolic stability compared to the aldehyde’s reactivity.
4-Amino-3,5-dibromo-α-[(dimethylamino)methyl]benzyl Alcohol Hydrochloride (UM 762)
- Structure: Benzyl alcohol core with amino and dibromo substituents at positions 4, 3, and 5, respectively, and a dimethylaminomethyl group.
- Key Differences: Functional Groups: Benzyl alcohol (reduced form of aldehyde) vs. aldehyde in the target. The aldehyde’s reactivity enables nucleophilic additions, while the alcohol is more stable. Substituents: Bromine atoms increase molecular weight and hydrophobicity; the amino group at position 4 (vs. hydroxyl in the target) alters hydrogen-bonding capacity.
Tubastatin A Hydrochloride
- Structure: Complex heterocyclic benzamide with a tetrahydro-pyrido-indolyl group and a dimethylamino-substituted benzamide.
- Key Differences: Core Structure: Benzamide vs. benzaldehyde in the target. Substituents: Larger heterocyclic moiety increases binding specificity but reduces synthetic accessibility compared to the simpler benzaldehyde scaffold.
- Applications: HDAC inhibitor (), highlighting the role of dimethylamino groups in targeting enzyme active sites.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity : The aldehyde group in the target compound offers synthetic versatility (e.g., Schiff base formation) compared to the reduced alcohol in UM 762 or the stable carbamate in Imp. B(EP). This reactivity may limit its direct therapeutic use but enhance utility as an intermediate.
- Solubility and Bioavailability : The hydrochloride salt form in all compounds improves aqueous solubility. However, the larger heterocyclic structure of Tubastatin A may reduce membrane permeability relative to the simpler benzaldehyde scaffold.
- Biological Activity: Dimethylamino groups in HDAC inhibitors (e.g., Tubastatin A) suggest that the target compound’s dimethylaminomethyl group could interact with similar enzymatic targets, though the aldehyde’s electrophilicity might necessitate structural modifications for stability.
Biological Activity
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride, also known as DMABH, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of DMABH, including its antimicrobial, antioxidant, and cytotoxic effects, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H13NO2
- SMILES : CN(C)CC1=C(C=CC(=C1)C=O)O
- InChI : InChI=1S/C10H13NO2/c1-11(2)6-9-5-8(7-12)3-4-10(9)13/h3-5,7
The compound features a dimethylamino group attached to a hydroxybenzaldehyde moiety, contributing to its reactivity and biological interactions.
Antimicrobial Activity
DMABH has been investigated for its antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity of DMABH:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 200 µg/mL |
These results indicate that DMABH exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
Antioxidant Activity
The antioxidant potential of DMABH was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are presented in the following table:
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 20 |
| 50 | 45 |
| 100 | 75 |
| 200 | 90 |
At higher concentrations, DMABH demonstrated substantial scavenging activity, suggesting its potential as an antioxidant agent .
Cytotoxicity Studies
Cytotoxicity assays were performed on various cancer cell lines to assess the therapeutic potential of DMABH. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 15 |
| HT29 (Colon Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
The cytotoxic effects observed indicate that DMABH may serve as a lead compound in cancer therapy due to its selective toxicity towards cancer cells while sparing normal cells .
The biological activities of DMABH can be attributed to its ability to interact with various biological targets. The dimethylamino group enhances its lipophilicity, facilitating cellular uptake. Additionally, the hydroxy group may play a crucial role in mediating interactions with nucleic acids and proteins, leading to DNA cleavage and subsequent apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study conducted by Ünaldi & Demir evaluated the antimicrobial effects of several derivatives of hydroxybenzaldehyde, including DMABH. They found that DMABH exhibited superior activity against resistant strains of Staphylococcus aureus compared to conventional antibiotics .
- Antioxidant Properties : In a comparative study, DMABH was tested alongside other phenolic compounds for their antioxidant capabilities. The results indicated that DMABH outperformed many traditional antioxidants in scavenging free radicals .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves condensation of 4-hydroxybenzaldehyde with dimethylaminomethyl chloride under basic conditions. Reaction efficiency can be improved by optimizing solvent polarity (e.g., ethanol/water mixtures), temperature control (60–80°C), and stoichiometric ratios (1:1.2 aldehyde to amine). Post-reaction purification via recrystallization in ethanol/HCl yields the hydrochloride salt . Monitor intermediates using TLC (silica gel, ethyl acetate/methanol 8:2) to confirm stepwise progress.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology : Use a combination of:
- NMR : H NMR (DMSO-d6) to confirm peaks for the aromatic protons (δ 7.2–8.1 ppm), dimethylamino group (δ 2.2–2.5 ppm), and aldehyde proton (δ 9.8 ppm).
- HPLC : C18 column with UV detection at 254 nm; retention time compared against a certified reference standard.
- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Methodology : Store in inert atmospheres (argon or nitrogen) at 2–8°C to prevent oxidation of the aldehyde group. Avoid aqueous solutions at neutral pH, as hydrolysis of the dimethylamino group may occur. Use DMSO or DMF for dissolution in kinetic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental spectral data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Deuterated Solvent Effects : Test in CDCl3 vs. DMSO-d6 to assess hydrogen bonding or aggregation.
- Dynamic NMR : Perform variable-temperature experiments to detect conformational exchange (e.g., hindered rotation of the dimethylamino group).
- Impurity Profiling : Use LC-MS to identify trace by-products (e.g., Schiff base adducts) that may distort signals .
Q. What strategies are effective for identifying and quantifying degradation products under accelerated stability conditions?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and acidic/basic conditions (0.1M HCl/NaOH).
- HPLC-MS/MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to separate degradation products. Assign structures via fragmentation patterns (e.g., loss of HCl or aldehyde oxidation to carboxylic acid) .
Q. How can researchers design assays to evaluate the compound’s potential as a pharmacophore in receptor-binding studies?
- Methodology :
- Molecular Docking : Use the aldehyde group as a reactive handle for Schiff base formation with lysine residues in target proteins (e.g., enzymes or GPCRs).
- Fluorescence Polarization : Label the compound with a fluorophore (e.g., dansyl chloride) and measure binding affinity to purified receptors .
Q. What analytical approaches validate the compound’s role in catalytic or stoichiometric reactions in synthetic chemistry?
- Methodology :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor aldehyde participation in nucleophilic additions (e.g., Grignard reactions).
- X-ray Crystallography : Co-crystallize with transition metals (e.g., Pd or Cu) to confirm coordination geometry .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
